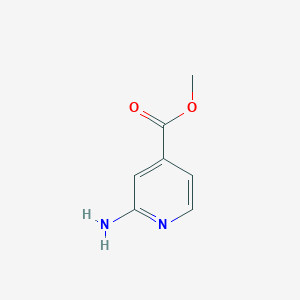

Methyl 2-aminoisonicotinate

概要

説明

Methyl 2-aminopyridine-4-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-aminopyridine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-aminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the reaction of 2-aminopyridine with methyl iodide in the presence of a base like potassium carbonate. This reaction also occurs at room temperature and requires purification to obtain the final product .

Industrial Production Methods

In industrial settings, the production of methyl 2-aminopyridine-4-carboxylate often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Chemical Reactions Involving Methyl 2-aminoisonicotinate

This compound can undergo various chemical reactions, including acylation, alkylation, and coordination complex formation. Below are some notable reactions:

2.1. Acylation Reactions

Acylation of this compound can be achieved through the reaction with acyl chlorides or anhydrides. This process typically involves the formation of amides, which can further react to form more complex structures.

-

Example Reaction : this compound reacts with acyl chlorides in the presence of a base such as triethylamine to yield N-acylated products.

2.2. Alkylation Reactions

Alkylation can occur at the amino group, allowing for the introduction of various alkyl groups. This can be performed using alkyl halides or sulfonates under basic conditions.

-

Example Reaction : Treatment with iodomethane in a basic medium leads to N-methylation, producing N-methylthis compound.

2.3. Coordination Complex Formation

This compound has been studied for its ability to form coordination complexes with transition metals, which can exhibit interesting properties and applications in catalysis and materials science.

-

Example Reaction : The reaction of this compound with copper(I) iodide results in the formation of coordination polymers that display semiconductor properties and reversible thermo/mechanoluminescence .

3.1. Starting Materials

-

Isonicotinic acid or its derivatives

-

Amino compounds (e.g., ammonia or primary amines)

3.3. Yield and Purity

The synthesis typically yields high-purity products (up to 98%) depending on reaction conditions and purification methods employed .

4.1. Biological Activity

Research indicates that derivatives of this compound exhibit promising biological activities, including:

-

Antimicrobial effects against various bacterial strains.

-

Potential as inhibitors for specific kinases involved in metabolic pathways .

Data Tables

科学的研究の応用

Methyl 2-aminopyridine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of methyl 2-aminopyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of nitrogen monoxide synthetase, it binds to the active site of the enzyme, preventing the formation of nitrogen monoxide. This inhibition can affect various biological pathways, including those involved in inflammation and immune response .

類似化合物との比較

Similar Compounds

- Methyl 2-aminoisonicotinate

- Methyl 2-aminopyridine-3-carboxylate

- Methyl 4-aminopyridine-2-carboxylate

Uniqueness

Methyl 2-aminopyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit nitrogen monoxide synthetase sets it apart from other similar compounds, making it valuable in medicinal chemistry .

生物活性

Methyl 2-aminoisonicotinate (CAS No. 6937-03-7) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

This compound has the molecular formula and a molecular weight of 152.15 g/mol. It is characterized by the following chemical properties:

- Solubility : Very soluble, with a solubility of approximately 8.19 mg/ml.

- Log P : The partition coefficient (Log P) values indicate moderate lipophilicity, which influences its absorption and distribution in biological systems .

The primary mechanism of action for this compound involves its interaction with microbial cells, leading to the inhibition of growth. It is believed to interfere with essential biochemical processes such as:

- Cell Wall Synthesis : Disruption of peptidoglycan synthesis in bacterial cell walls.

- Protein Synthesis : Inhibition of ribosomal function, affecting protein production.

- DNA Replication : Interference with nucleic acid synthesis, which is critical for microbial reproduction.

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens, including fungi and bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 50 µg/ml | |

| Escherichia coli | 32 µg/ml | |

| Staphylococcus aureus | 16 µg/ml | |

| Pseudomonas aeruginosa | 64 µg/ml |

These findings indicate that this compound exhibits potent antimicrobial activity, making it a candidate for further development in therapeutic applications.

Case Study 1: Antifungal Efficacy

A study investigated the antifungal efficacy of this compound against Candida albicans. The compound was found to inhibit fungal growth effectively at concentrations as low as 50 µg/ml. The mechanism was attributed to disruption in ergosterol synthesis, a critical component of fungal cell membranes.

Case Study 2: Bacterial Resistance

Research also explored the potential of this compound in overcoming antibiotic resistance in Staphylococcus aureus. The compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest:

- Absorption : High bioavailability indicated by a favorable solubility profile.

- Distribution : Moderate tissue permeability due to its lipophilic nature.

- Metabolism : Limited information available; further studies are needed to elucidate metabolic pathways.

- Excretion : Primarily renal excretion expected based on molecular characteristics .

特性

IUPAC Name |

methyl 2-aminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWWNEYBEFASMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284984 | |

| Record name | Methyl 2-aminopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-03-7 | |

| Record name | 6937-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-aminopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-aminopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of Methyl 2-aminopyridine-4-carboxylate in material science?

A1: Research indicates that Methyl 2-aminopyridine-4-carboxylate shows promise as an additive in perovskite materials for optoelectronic applications. Specifically, it has been successfully incorporated into blue quasi-2D perovskite films for use in light-emitting diodes (PeLEDs). [] The compound, when used in conjunction with (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz), demonstrates a synergistic effect, improving both phase distribution and electrical properties of the perovskite film. [] This modification leads to enhanced device performance, achieving a high external quantum efficiency (EQE) and luminance. []

Q2: How does the molecular structure of Methyl 2-aminopyridine-4-carboxylate relate to its potential as a corrosion inhibitor?

A2: Computational studies employing Density Functional Theory (DFT) suggest that Methyl 2-aminopyridine-4-carboxylate exhibits characteristics indicative of a good corrosion inhibitor. [] Its molecular structure, particularly the presence of nitrogen and oxygen atoms, enables strong interactions with metal surfaces. [] This interaction stems from the high electron density localized around these heteroatoms, making them favorable sites for bonding with metal atoms and creating a protective layer against corrosion. [] Furthermore, calculated quantum chemical parameters, such as high EHOMO (highest occupied molecular orbital energy) and softness, alongside a low ELUMO (lowest unoccupied molecular orbital energy) and energy gap, support its potential for effective corrosion inhibition. []

Q3: Are there any studies exploring the antimicrobial properties of Methyl 2-aminopyridine-4-carboxylate derivatives?

A3: Yes, research has investigated the antimicrobial activity of several Methyl 2-aminopyridine-4-carboxylate derivatives. [] The synthesis and characterization of these derivatives were confirmed through techniques such as FT-IR and 1H NMR spectroscopy. [] While specific details about the active derivatives and their mechanisms of action were not provided in the abstract, the study highlighted promising antimicrobial activity for compounds 3c and 3d within the tested series. []

Q4: What are the challenges in determining the solubility of Methyl 2-aminopyridine-4-carboxylate, and how are they addressed?

A4: Understanding the solubility of Methyl 2-aminopyridine-4-carboxylate in various solvents is crucial for its applications. Research has focused on measuring and modeling its solubility in a range of solvents, including four binary blends and eight monosolvents, across a temperature range of 278.15 to 323.15 K. [] This comprehensive approach aims to provide valuable data for optimizing processes where solubility plays a critical role, such as formulation development and material synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。